2-(4-Bromophenyl)-1,4-diphenylbut-2-ene-1,4-dione
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Overview
Description
2-(4-Bromophenyl)-1,4-diphenylbut-2-ene-1,4-dione is an organic compound that features a bromine atom attached to a phenyl ring, along with two phenyl groups and a butene-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1,4-diphenylbut-2-ene-1,4-dione typically involves the reaction of 4-bromobenzaldehyde with acetophenone under basic conditions to form the corresponding chalcone. This chalcone is then subjected to further reactions to introduce the additional phenyl groups and the butene-dione structure. Common reagents used in these reactions include bases like sodium hydroxide and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1,4-diphenylbut-2-ene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can produce alcohols or alkanes, and substitution can introduce various functional groups into the phenyl ring .
Scientific Research Applications
2-(4-Bromophenyl)-1,4-diphenylbut-2-ene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1,4-diphenylbut-2-ene-1,4-dione involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells. The compound’s structure allows it to interact with various enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Bromophenyl)-1,4-diphenylbut-2-ene-1,4-dione include:
- 4-Bromophenylacetic acid
- 4-Bromobenzaldehyde
- 4-Bromophenylacetohydrazide
Uniqueness
What sets this compound apart from these similar compounds is its unique butene-dione structure, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
88406-95-5 |
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Molecular Formula |
C22H15BrO2 |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1,4-diphenylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C22H15BrO2/c23-19-13-11-16(12-14-19)20(22(25)18-9-5-2-6-10-18)15-21(24)17-7-3-1-4-8-17/h1-15H |
InChI Key |
RXIASLDVWNUPIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C(C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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